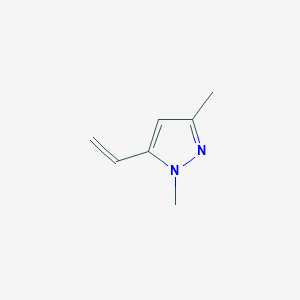
5-Ethenyl-1,3-dimethyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethenyl-1,3-dimethyl-1H-pyrazole: is a heterocyclic compound belonging to the pyrazole family Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethenyl-1,3-dimethyl-1H-pyrazole typically involves the cyclocondensation of appropriate precursors. One common method is the reaction of 3-methyl-3-buten-2-one with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as zinc oxide, to enhance regioselectivity .
Industrial Production Methods: Industrial production of pyrazole derivatives, including this compound, often employs multicomponent reactions and transition-metal catalysts. These methods allow for efficient and scalable synthesis, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 5-Ethenyl-1,3-dimethyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole N-oxides.
Reduction: Reduction reactions can yield hydropyrazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products: The major products formed from these reactions include substituted pyrazoles, hydropyrazoles, and pyrazole N-oxides, depending on the reaction conditions and reagents used .
Scientific Research Applications
Chemistry: In chemistry, 5-Ethenyl-1,3-dimethyl-1H-pyrazole serves as a building block for the synthesis of more complex heterocyclic compounds. It is used in the development of new materials with unique properties .
Biology and Medicine: The compound has shown potential in medicinal chemistry as a scaffold for drug development. Pyrazole derivatives are known for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and dyes. Its derivatives are employed as intermediates in the production of various chemical products .
Mechanism of Action
The mechanism of action of 5-Ethenyl-1,3-dimethyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved include modulation of enzyme activity and interaction with cellular receptors .
Comparison with Similar Compounds
- 1,3-Dimethyl-5-methoxypyrazole
- 3,5-Dimethyl-1-phenylpyrazole
- 1-Cyanoacetyl-3,5-dimethylpyrazole
Comparison: The ethenyl group allows for further functionalization and derivatization, making it a versatile compound in synthetic chemistry .
Properties
CAS No. |
91601-61-5 |
|---|---|
Molecular Formula |
C7H10N2 |
Molecular Weight |
122.17 g/mol |
IUPAC Name |
5-ethenyl-1,3-dimethylpyrazole |
InChI |
InChI=1S/C7H10N2/c1-4-7-5-6(2)8-9(7)3/h4-5H,1H2,2-3H3 |
InChI Key |
VPLOAXPECGVSGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)C=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


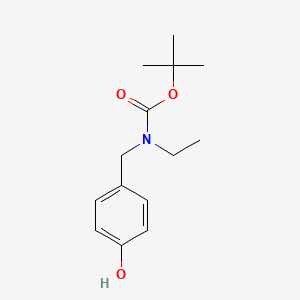
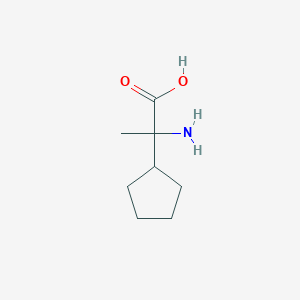
![4-[2-(2-methoxyethyl)-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxylic acid](/img/structure/B13550323.png)
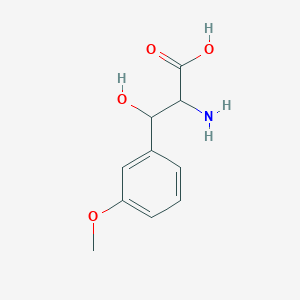


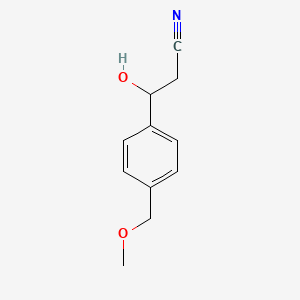
![Tert-butyl 6-(hydroxymethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B13550346.png)
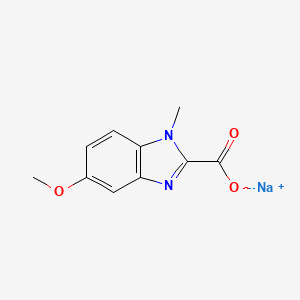
![2-(chloromethyl)-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B13550354.png)
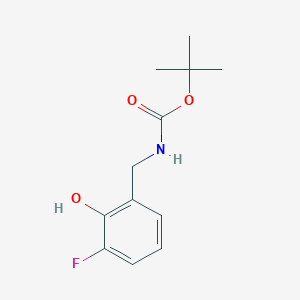

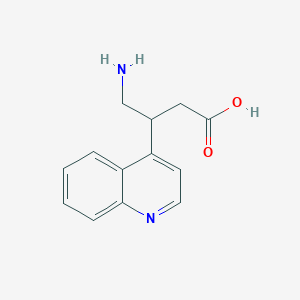
![Tert-butyl 2-[4-(aminooxy)-1,1-dioxo-1lambda6-thian-4-yl]acetate](/img/structure/B13550397.png)
